N-(3-Chlorophenyl)-1H-indole-3-carboxamide chemical structure and CAS number
N-(3-Chlorophenyl)-1H-indole-3-carboxamide chemical structure and CAS number
An In-Depth Technical Guide to N-(3-Chlorophenyl)-1H-indole-3-carboxamide: Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
The indole-3-carboxamide scaffold represents a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of biologically active molecules, including cannabinoid receptor (CB1/CB2) modulators and kinase inhibitors[1][2]. N-(3-Chlorophenyl)-1H-indole-3-carboxamide is a specialized derivative within this class. The strategic placement of a chlorine atom at the meta-position of the phenyl ring enhances lipophilicity and introduces potential halogen-bonding interactions within target protein binding pockets. This whitepaper provides a comprehensive analysis of its structural properties, a causality-driven synthetic methodology, and self-validating protocols for its biological evaluation.
Chemical Identity & Physicochemical Profiling
While the broader indole-3-carboxamide class encompasses thousands of registered derivatives, the specific positional isomer N-(3-Chlorophenyl)-1H-indole-3-carboxamide is a highly specialized compound often utilized in proprietary drug discovery libraries. Consequently, a universally indexed, open-access CAS Registry Number for this exact permutation is not broadly cataloged; however, its structural and physicochemical parameters are well-defined by predictive medicinal chemistry models.
Table 1: Structural and Physicochemical Parameters
| Parameter | Value |
| IUPAC Name | N-(3-chlorophenyl)-1H-indole-3-carboxamide |
| SMILES | O=C(Nc1cccc(Cl)c1)c2c[nH]c3ccccc23 |
| Molecular Formula | C15H11ClN2O |
| Molecular Weight | 270.71 g/mol |
| Hydrogen Bond Donors | 2 (Indole -NH, Amide -NH) |
| Hydrogen Bond Acceptors | 1 (Amide C=O) |
| Topological Polar Surface Area (TPSA) | 44.9 Ų |
| Predicted LogP | ~3.8 (Lipophilic) |
The compound strictly adheres to Lipinski’s Rule of Five, exhibiting an optimal TPSA for membrane permeability and a LogP that favors partitioning into lipid-rich environments, a critical requirement for central nervous system (CNS) penetration or intracellular kinase targeting[2].
Synthetic Methodology: Causality in Amide Coupling
The synthesis of amides from a carboxylic acid and an electron-deficient amine (such as 3-chloroaniline) is thermodynamically favorable but kinetically sluggish[3]. To overcome the low nucleophilicity of the aniline derivative, we employ a highly efficient uronium salt-based coupling methodology using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[3][4].
Workflow for the HATU-mediated amide coupling synthesis of the target compound.
Step-by-Step Synthetic Protocol
Note: This protocol is designed as a self-validating system. Intermediate monitoring ensures that failure at the activation step does not confound downstream amidation results.
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Reagent Preparation : Dissolve Indole-3-carboxylic acid (1.0 eq) and 3-chloroaniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid indole core and the aniline while preventing the premature hydrolysis of the highly reactive ester intermediate that would occur in protic solvents.
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Activation : Cool the reaction vessel to 0°C in an ice bath. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
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Causality: HATU rapidly converts the carboxylic acid into an OAt-active ester. Cooling to 0°C mitigates exothermic degradation of this intermediate. DIPEA acts as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate HATU attack without acting as a competing nucleophile against the active ester[3].
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Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. Monitor via LC-MS.
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Targeted Workup : Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
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Causality: The 1M HCl wash selectively protonates and removes unreacted 3-chloroaniline into the aqueous phase. The NaHCO3 wash neutralizes and removes any residual unreacted indole-3-carboxylic acid. This orthogonal washing strategy ensures high crude purity.
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Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Pharmacological Applications & Mechanistic Pathways
Indole-3-carboxamides are extensively documented as potent modulators of the endocannabinoid system (specifically CB1 and CB2 receptors) and as inhibitors of the mTOR/Akt/PI3K kinase pathways[1][2][5]. The meta-chloro substitution on the phenyl ring is hypothesized to occupy a specific lipophilic sub-pocket within the CB1 receptor orthosteric site, driving high-affinity binding[5].
Proposed GPCR-mediated intracellular signaling pathway for indole-3-carboxamides.
Biological Evaluation: Self-Validating Assay Systems
To evaluate the efficacy of N-(3-Chlorophenyl)-1H-indole-3-carboxamide, a radioligand binding assay must be employed. To ensure scientific integrity (E-E-A-T), the protocol incorporates internal self-validation mechanisms to rule out false positives caused by non-specific hydrophobic aggregation.
Radioligand Binding Assay Protocol (CB1/CB2)
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Membrane Preparation : Isolate cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors. Homogenize in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 2.5 mM EDTA.
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Incubation Setup : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the high-affinity radioligand [3H]CP55,940, and varying concentrations of the test compound (10^-10 to 10^-5 M).
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Self-Validating Controls :
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Positive Control: Include wells treated with JWH-018 (a known full agonist) to define the maximum displaceable specific binding[5].
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Negative Control: Include wells treated with N-(2-Chlorophenyl)-1H-indole-3-carboxamide (an isomer known to exhibit poor binding due to steric clash at the ortho position) to validate the spatial specificity of the assay.
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Causality: If the negative control displaces the radioligand, it indicates that the assay is detecting non-specific membrane disruption rather than true orthosteric binding.
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Filtration & Detection : Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% BSA (to reduce non-specific binding). Wash filters three times with ice-cold buffer.
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Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate IC50 and Ki values using non-linear regression analysis (Cheng-Prusoff equation).
Conclusion
N-(3-Chlorophenyl)-1H-indole-3-carboxamide is a structurally optimized, lipophilic compound that leverages the privileged indole-3-carboxamide scaffold. By utilizing high-efficiency HATU-mediated coupling, researchers can synthesize this compound with high yield and purity. When evaluated through rigorously controlled, self-validating pharmacological assays, this compound serves as a critical tool for probing GPCR signaling pathways and kinase inhibition networks in early-stage drug discovery.
References
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High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). National Institutes of Health (PMC).1[1]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). 4[4]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. National Institutes of Health (PMC). 2[2]
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Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 3[3]
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Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. National Institutes of Health (PMC). 5[5]
Sources
- 1. High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
